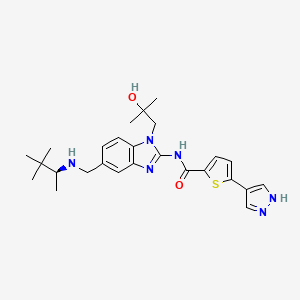
Hbv-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-7 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. This compound is designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-7 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented at each stage to ensure the consistency and safety of the final product. The scalability of the synthesis process is crucial for meeting the demand for clinical and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral properties and pharmacokinetic profile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or amines to introduce or replace functional groups.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with unique properties that contribute to its overall antiviral efficacy. These derivatives are often tested for their activity against the hepatitis B virus to identify the most potent and effective compounds.
Applications De Recherche Scientifique
Hbv-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and modification of antiviral agents. In biology, it is used to investigate the mechanisms of viral replication and the host’s immune response to infection. In medicine, this compound is being explored as a potential therapeutic agent for treating chronic hepatitis B infections. Its ability to inhibit viral replication makes it a promising candidate for combination therapies with other antiviral drugs. In the industry, this compound is utilized in the development of diagnostic tools and assays for detecting hepatitis B virus infections.
Mécanisme D'action
Hbv-IN-7 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of the hepatitis B virus. The compound binds to viral proteins and enzymes, inhibiting their activity and preventing the virus from replicating within host cells. One of the primary targets of this compound is the viral polymerase, an enzyme essential for the synthesis of viral DNA. By inhibiting this enzyme, this compound effectively reduces the viral load in infected individuals. Additionally, the compound may interact with other viral and host proteins, disrupting the viral life cycle and enhancing the host’s immune response to infection.
Comparaison Avec Des Composés Similaires
Hbv-IN-7 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include nucleoside analogs like lamivudine, adefovir dipivoxil, and entecavir, which also target viral replication but through different mechanisms. Unlike these nucleoside analogs, this compound does not require activation by cellular enzymes, making it potentially more effective in certain patient populations. Additionally, this compound has shown a lower propensity for developing resistance, a common issue with long-term use of nucleoside analogs. Other similar compounds include small molecule inhibitors like bepirovirsen and bulevirtide, which target different stages of the viral life cycle. The unique structure and mechanism of this compound provide a distinct advantage in its potential use as a therapeutic agent for hepatitis B virus infections.
Conclusion
This compound represents a promising advancement in the treatment of hepatitis B virus infections. Its unique synthesis, chemical properties, and mechanism of action make it a valuable compound for scientific research and therapeutic applications. Continued research and development of this compound and similar compounds hold the potential to significantly improve the management and treatment of chronic hepatitis B infections, ultimately reducing the global burden of this serious liver disease.
Propriétés
Formule moléculaire |
C18H17ClFN3O5S2 |
|---|---|
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
(E)-3-[5-[5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H17ClFN3O5S2/c1-23-15(18(26)21-10-2-5-13(20)12(19)8-10)9-14(22-30(23,27)28)16-6-3-11(29-16)4-7-17(24)25/h2-8,14-15,22H,9H2,1H3,(H,21,26)(H,24,25)/b7-4+ |
Clé InChI |
GKRHCKQVHBHPKJ-QPJJXVBHSA-N |
SMILES isomérique |
CN1C(CC(NS1(=O)=O)C2=CC=C(S2)/C=C/C(=O)O)C(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
CN1C(CC(NS1(=O)=O)C2=CC=C(S2)C=CC(=O)O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
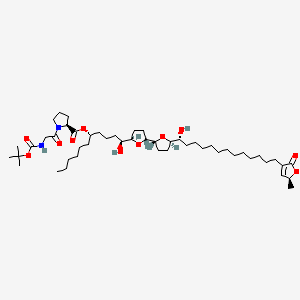
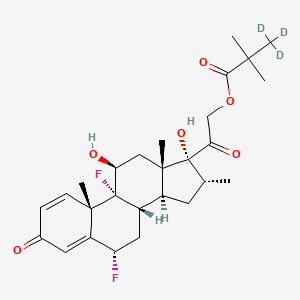
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)

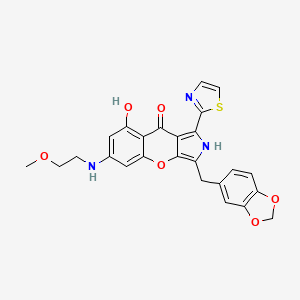
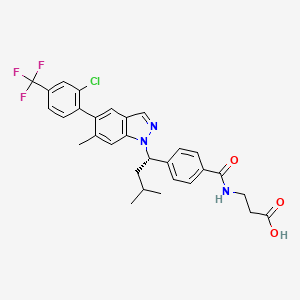


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
